An In-Depth Technical Guide to 3-Chloropiperidin-2-one: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 3-Chloropiperidin-2-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropiperidin-2-one, a halogenated lactam, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strategic placement of a chlorine atom alpha to the carbonyl group within a piperidine ring system offers a reactive handle for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and applications of 3-Chloropiperidin-2-one, with a particular focus on its role as a key building block in the synthesis of complex pharmaceutical agents.
Chemical Identity and Structure
3-Chloropiperidin-2-one is a heterocyclic compound featuring a six-membered piperidine ring containing a lactam (a cyclic amide) and a chlorine substituent at the 3-position.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 3-Chloropiperidin-2-one | - |
| CAS Number | 16834-22-3 | - |
| Molecular Formula | C₅H₈ClNO | - |
| Molecular Weight | 133.58 g/mol | - |
The presence of a chiral center at the C3 position means that 3-Chloropiperidin-2-one can exist as a racemic mixture of (R) and (S)-enantiomers. The stereochemistry at this position is often crucial for the biological activity of its downstream products, making enantioselective synthesis a key consideration in its application.
Caption: Chemical structure of 3-Chloropiperidin-2-one.
Physical and Spectroscopic Properties
Detailed experimental data on the physical properties of 3-Chloropiperidin-2-one is not extensively reported in publicly available literature, likely due to its common use as an intermediate that is often generated and used in situ or in its N-protected form. However, based on the properties of similar small, chlorinated, and polar molecules, the following can be inferred:
Table 2: Predicted Physical Properties
| Property | Predicted Value/State |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents such as dichloromethane, tetrahydrofuran, and methanol. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The proton at the C3 position, adjacent to the chlorine atom, would likely appear as a multiplet. The protons on C4, C5, and C6 would also exhibit complex splitting patterns due to coupling with neighboring protons. The N-H proton would appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the piperidine ring. The carbonyl carbon (C2) would resonate at the downfield end of the spectrum (typically ~170 ppm). The carbon bearing the chlorine atom (C3) would appear in the range of 50-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[1][2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would be characteristic.[3] Fragmentation would likely involve the loss of chlorine and cleavage of the piperidine ring.
Synthesis and Reactivity
The synthesis of 3-Chloropiperidin-2-one is not widely detailed in the literature for the unprotected form. However, synthetic routes to N-protected derivatives, which are more commonly used in subsequent reactions, have been described. These methods often involve the chlorination of an N-protected piperidin-2-one precursor.
A general approach for the synthesis of related 3-chloropiperidines involves the cyclization of unsaturated amines.[4] For instance, N-pentenylamines can undergo iodide-mediated electrolysis to yield 3-chloropiperidines.[4] Another strategy involves the ring expansion of proline derivatives.[5]
Caption: General synthetic approach to 3-Chloropiperidin-2-one.
Chemical Reactivity
The reactivity of 3-Chloropiperidin-2-one is characterized by the presence of three key functional groups: the lactam, the alkyl chloride, and the N-H group.
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Nucleophilic Substitution at C3: The chlorine atom at the 3-position is susceptible to nucleophilic substitution by a wide range of nucleophiles. This is the most synthetically valuable reaction of this molecule, allowing for the introduction of various functionalities at this position.
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N-Functionalization: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated. N-protection, for example with a pivaloyl group, is often employed to modulate the reactivity and solubility of the molecule and is crucial for certain catalytic asymmetric reactions.[5]
-
Lactam Ring Opening: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to yield the corresponding 5-amino-3-chloropentanoic acid derivative.
Caption: Key reaction pathways of 3-Chloropiperidin-2-one.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[6] 3-Chloropiperidin-2-one, particularly in its N-protected and enantiomerically pure forms, serves as a crucial building block for the synthesis of complex pharmaceutical agents.
Precursor to Chiral 3-Substituted δ-Lactams
One of the most significant applications of 3-Chloropiperidin-2-one is its use in the synthesis of chiral 3-substituted δ-lactams. Nickel-catalyzed asymmetric reductive coupling reactions between N-protected 3-chloro-δ-lactams and aryl or vinyl halides provide efficient access to a wide range of enantioenriched 3-aryl and 3-vinyl-δ-lactams.[5] These products are valuable intermediates for the synthesis of various bioactive molecules.
Synthesis of Pharmaceutical Ingredients
The utility of 3-Chloropiperidin-2-one is highlighted by its application in the synthesis of key intermediates for important drugs:
-
Niraparib: This poly(ADP-ribose) polymerase (PARP) inhibitor, used in the treatment of ovarian cancer, contains a chiral 3-aryl-piperidine moiety. Synthetic routes to Niraparib have utilized intermediates derived from the asymmetric functionalization of a 3-chloropiperidin-2-one scaffold.[5][7]
-
Preclamol: This antipsychotic agent also features a chiral 3-aryl-piperidine core. The enantioselective synthesis of Preclamol can be achieved through strategies that employ chiral 3-substituted piperidine precursors derived from 3-Chloropiperidin-2-one.[5][8]
Experimental Protocol: Example of Ni-Catalyzed Asymmetric Reductive Arylation of N-Pivaloyl-3-chloropiperidin-2-one [5]
This protocol describes a general procedure for the asymmetric reductive coupling, which is a key application of the 3-chloropiperidin-2-one scaffold in its protected form.
-
Reaction Setup: To an oven-dried vial, add N-pivaloyl-3-chloropiperidin-2-one (1.0 equiv), aryl iodide (2.0 equiv), NiBr₂·diglyme (10 mol %), the chiral ligand (e.g., a modified Bilm ligand, 15 mol %), Mn powder (3.0 equiv), and tetrabutylammonium iodide (TBAI, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M with respect to the starting lactam.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the enantioenriched 3-aryl-piperidin-2-one.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[11]
Conclusion
3-Chloropiperidin-2-one is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its ability to undergo nucleophilic substitution at the 3-position provides a powerful tool for introducing molecular diversity. While data on the physical and spectral properties of the unprotected compound are scarce, its utility, especially in its N-protected form, for the enantioselective synthesis of key drug intermediates like those for Niraparib and Preclamol is well-documented. As the demand for efficient and stereoselective synthetic methods in drug discovery continues to grow, the importance of intermediates like 3-Chloropiperidin-2-one is set to increase. Further research into the properties and reactivity of this compound will undoubtedly open up new avenues for its application in the synthesis of novel bioactive compounds.
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